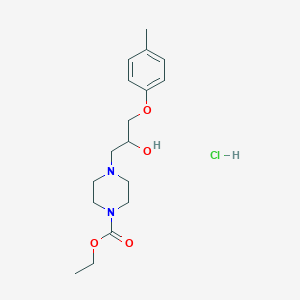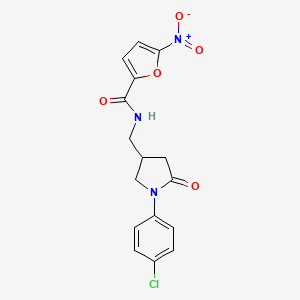
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These might include measurements of solubility, melting point, and spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Research has been conducted on the synthesis and characterization of compounds similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide, which involve complex chemical reactions and crystal structure analysis. One study synthesized and characterized a compound with a similar structure, revealing intermolecular hydrogen bonds types O-H…O, N-H…O, C-H…O through X-ray crystallography (Guo, Zhang, & Xia, 2015).
Biological Activities and Potential Therapeutic Applications
- Investigations into compounds with structures akin to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide have explored their potential as therapeutic agents. While the direct studies on this exact compound are limited, research on related structures has highlighted their potential in treating conditions through various biological activities. For example, compounds exhibiting similar structures have been evaluated for their antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016). Furthermore, studies on related compounds have also explored their antioxidant activities, identifying several as potent antioxidants compared to known substances like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Chemical Interactions and Mechanistic Studies
- Detailed mechanistic studies on related compounds have provided insights into their chemical interactions, including the synthesis of N-cyclopropyl-N-alkylanilines reacting with nitrous acid, showcasing the selective cleavage of the cyclopropyl group from the aromatic amine nitrogen, which supports a mechanism involving the formation of an amine radical cation (Loeppky & Elomari, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like this would likely depend on its biological activity and potential applications . For example, if it showed promising activity as a pharmaceutical, further studies might focus on optimizing its properties and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-11-1-3-12(4-2-11)19-9-10(7-14(19)21)8-18-16(22)13-5-6-15(25-13)20(23)24/h1-6,10H,7-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCUPKQIRPWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

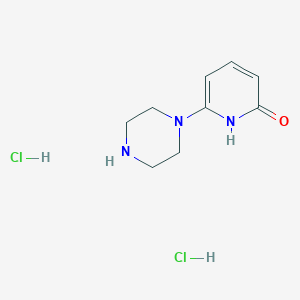
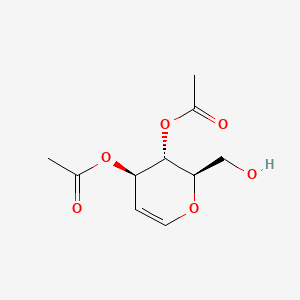
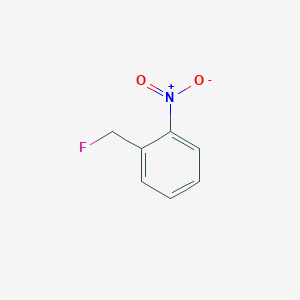
![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)
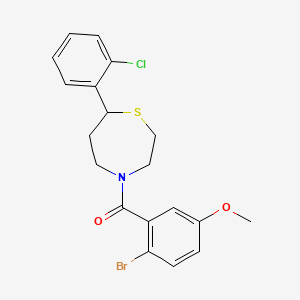
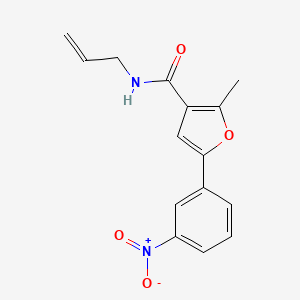

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)

